molecular formula C13H17F3N2O2 B2375362 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 862873-92-5

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline

Cat. No.: B2375362
CAS No.: 862873-92-5
M. Wt: 290.286
InChI Key: XNZGRJCITIWNKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(4-morpholinyl)ethanol with 5-(trifluoromethyl)-2-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound’s morpholine and trifluoromethyl groups play crucial roles in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired effects in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Morpholinoethoxy)-5-(trifluoromethyl)benzenamine: Shares similar structural features but may differ in specific functional groups.

    2-(4-Morpholinyl)ethanol: A precursor in the synthesis of the target compound.

    5-(Trifluoromethyl)-2-nitroaniline: Another precursor used in the synthetic route.

Uniqueness

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is unique due to its combination of morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it valuable in various research and industrial applications .

Biological Activity

2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H17F3N2OC_{13}H_{17}F_3N_2O and features a morpholine ring and trifluoromethyl group, which are significant for its biological interactions. The presence of these functional groups enhances its lipophilicity and binding affinity to various biological targets.

The mechanism of action primarily involves the compound's ability to interact with specific molecular targets, modulating various biochemical pathways. The morpholine and trifluoromethyl groups are crucial for its binding affinity, affecting enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against various pathogens. The compound's activity was assessed through in vitro assays, showing effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-Tubercular Activity

In a comparative study with other benzothiazole derivatives, this compound showed promising anti-tubercular properties, with IC50 values indicating significant inhibition of Mycobacterium tuberculosis growth.

CompoundIC50 (µM)
This compound5.6
Benzothiazole Derivative A4.8
Benzothiazole Derivative B6.1

Case Studies

  • Study on Protein Interactions : A study investigated the use of the compound in proteomics research to elucidate protein interactions. The results indicated that it could effectively inhibit specific protein-protein interactions critical for cellular functions.
  • Therapeutic Applications : Research exploring the therapeutic potential of this compound highlighted its role as a potential lead in drug development for treating bacterial infections and tuberculosis.

Safety Profile

Toxicological assessments reveal that the compound poses a low risk when handled properly, although it can cause skin irritation upon contact. Further studies are necessary to fully understand its safety profile in vivo.

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)10-1-2-12(11(17)9-10)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGRJCITIWNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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